1-Octyne
Overview
Description
1-Octyne is an organic compound that is part of the alkyne family, characterized by the presence of a carbon-carbon triple bond. It is a hydrocarbon with the molecular formula C_8H_14 and is known for its reactivity due to the acetylenic bond, which makes it a valuable building block in organic synthesis.
Synthesis Analysis
The synthesis of derivatives of 1-Octyne has been explored in various studies. For instance, a series of diastereomeric 4,5-diethoxycarbonyl-1,7-octadiynes were synthesized from 1-Octyne derivatives, which were then separated by selective Soxhlet extraction. This process demonstrates the versatility of 1-Octyne in forming complex molecules with potential applications in polymer science .
Molecular Structure Analysis
The molecular structure of 1-Octyne and its derivatives plays a crucial role in their reactivity and properties. In the study of cyclopolymerization, the structure of the resulting polymers was confirmed by comparing the ^13C NMR shifts of model compounds with those of the corresponding polymers, indicating the importance of the molecular structure in understanding the behavior of 1-Octyne-based polymers .
Chemical Reactions Analysis
1-Octyne undergoes various chemical reactions, including radical cascade reactions. A study demonstrated the use of 1,4-enynes, related to 1-Octyne, in radical cascade reactions to produce bicyclo[3.3.0]octane derivatives, showcasing the potential of 1-Octyne in synthesizing complex cyclic structures . Additionally, metabolic activation of 1-Octyne has been studied, revealing that liver microsomal enzymes can activate 1-Octyne to form intermediates that covalently bind to proteins, DNA, and heme, suggesting a mechanism involving hydroxylation and subsequent oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Octyne derivatives have been extensively studied. For example, biphenyl-containing poly(1-phenyl-octyne)s with different functional bridges were synthesized, and their mesomorphic and optical properties were analyzed. These studies found that the mesogenic pendants conferred high thermal stability to the polymers, and upon photoexcitation, the polymers emitted blue and blue-green lights, indicating their potential use in light-emitting applications .
Scientific Research Applications
Metabolic Activation and Protective Effects
- Metabolic Activation of Acetylenes : 1-Octyne demonstrates an interesting behavior when metabolically activated, as it binds covalently to protein, DNA, and heme. This process involves liver microsomal cytochrome P-450-dependent enzymes, highlighting a complex interaction between 1-Octyne and biological molecules. Protective effects of certain thiol compounds against this binding have been observed, suggesting potential for mitigating unwanted reactions (White et al., 1984).
Physical Properties and Chemical Interactions
- Vapour-Liquid Equilibria and Enthalpies of Mixing : The behavior of 1-Octyne in various binary systems, especially regarding its vapour-liquid equilibria (VLE) and enthalpies of mixing, has been extensively studied. This research is crucial for understanding the thermodynamic properties of 1-Octyne in different chemical environments (Kirss et al., 1992).
- Polar Interactions and Hydrogen Bonding : Studies on the heats of vaporization and solution in various solvents provide insight into the hydrogen bonding capabilities and polar interactions of 1-Octyne. Such interactions are significant for understanding its chemical behavior in different environments (Hallman et al., 1983).
Chemical Synthesis and Reactions
- Metal-Stabilized Thiyl Radical Addition : The addition of 1-Octyne to a metal-stabilized thiyl radical has been explored, leading to the formation of S-alkylated dithiolene products. This type of chemical reaction is important for developing new synthetic methods in chemistry (Ouch et al., 2012).
- Selective Hydrogenation Studies : The selective hydrogenation of 1-Octyne has been investigated using various catalysts, revealing significant insights into the reaction mechanisms and efficiencies. Such studies are critical for industrial applications where selective hydrogenation is required (Chanerika et al., 2022).
Surface Functionalization and Material Science
- Functionalization of Silicon Surfaces : The functionalization of silicon surfaces with 1-Octyne has been explored, showing potential applications in material science and electronics. This process involves the formation of stable Si-C bonds, which is key for developing new materials and coatings (Cerofolini et al., 2005).
Safety And Hazards
Future Directions
1-Octyne has been found to significantly inhibit the growth of comammox Nitrospira, but have no significant effects on their community structure in the acidic Ultisols . This finding has implications for proper selection of nitrification inhibitors 1-Octyne in both laboratory experiments and field practices .
properties
IUPAC Name |
oct-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h1H,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIPWJGWASORKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060863 | |
Record name | 1-Octyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Aldrich MSDS] | |
Record name | 1-Octyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9623 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
13.6 [mmHg] | |
Record name | 1-Octyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9623 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Octyne | |
CAS RN |
629-05-0, 32073-03-3 | |
Record name | 1-Octyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032073033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octyne | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oct-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-OCTYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S3FMU8W67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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